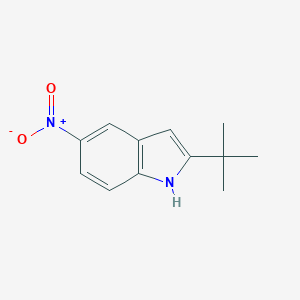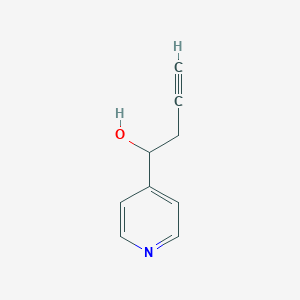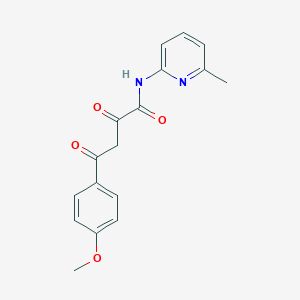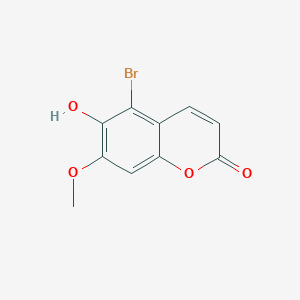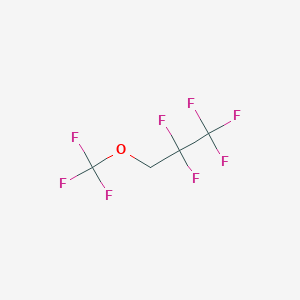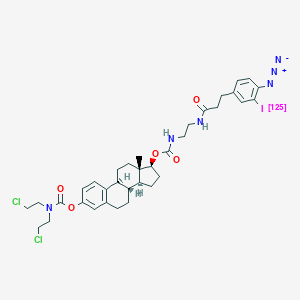
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is a synthetic compound that is used in scientific research. It is a derivative of estradiol, a natural hormone that is involved in the regulation of the female reproductive system. This compound has been synthesized to study its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate is not fully understood. However, it is believed to act by binding to estrogen receptors on the surface of cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate are still being studied. However, it has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate in lab experiments is its potential as a targeted imaging agent for the detection of estrogen receptor-positive tumors. However, one limitation is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
For research on 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. It may also be studied for its potential use in combination with other anti-cancer agents for the treatment of cancer.
Synthesemethoden
The synthesis of 17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate involves several steps. The starting material is estradiol, which is modified to introduce a carbamate group at the 3-position. This is followed by the introduction of a bis(chloroethyl) group at the 17-position. Finally, the azido group is introduced at the 4-position of the phenyl ring through a propionamide linker.
Wissenschaftliche Forschungsanwendungen
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate has been used in scientific research to study its potential applications in the field of medicine. It has been shown to have anti-tumor activity in vitro and in vivo, making it a potential candidate for the treatment of cancer. It has also been studied for its potential use as a targeted imaging agent for the detection of estrogen receptor-positive tumors.
Eigenschaften
CAS-Nummer |
159899-37-3 |
|---|---|
Produktname |
17-O-((2-(3-(4-Azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate |
Molekularformel |
C35H43Cl2IN6O5 |
Molekulargewicht |
823.6 g/mol |
IUPAC-Name |
[(8R,9S,13S,14S,17S)-17-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] N,N-bis(2-chloroethyl)carbamate |
InChI |
InChI=1S/C35H43Cl2IN6O5/c1-35-13-12-26-25-7-5-24(48-34(47)44(18-14-36)19-15-37)21-23(25)4-6-27(26)28(35)8-10-31(35)49-33(46)41-17-16-40-32(45)11-3-22-2-9-30(42-43-39)29(38)20-22/h2,5,7,9,20-21,26-28,31H,3-4,6,8,10-19H2,1H3,(H,40,45)(H,41,46)/t26-,27-,28+,31+,35+/m1/s1/i38-2 |
InChI-Schlüssel |
YYDIMLLAANCLAT-SMLQHYSKSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I])CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Kanonische SMILES |
CC12CCC3C(C1CCC2OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I)CCC5=C3C=CC(=C5)OC(=O)N(CCCl)CCCl |
Andere CAS-Nummern |
159899-37-3 |
Synonyme |
17-O-((2-(3-(4-azido-3-iodophenyl)propionamido)ethyl)carbamyl)estradiol-3-N-bis(chloroethyl)carbamate AIPP-EM |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



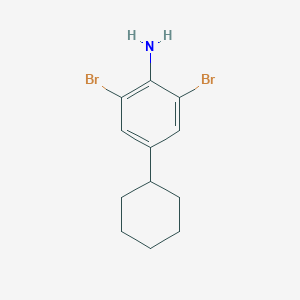
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)



